molecular formula C4H3N3S B12350160 6-Methylidene-1,2,4-triazine-5-thione

6-Methylidene-1,2,4-triazine-5-thione

Katalognummer: B12350160
Molekulargewicht: 125.15 g/mol
InChI-Schlüssel: UELPWUKCGVYYPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-1,2,4-triazine-5-thione can be achieved through various methods. One common approach involves the [4 + 2] domino annulation reaction, which is a one-pot synthesis method. This reaction typically uses ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials. The reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylidene-1,2,4-triazine-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .

Wirkmechanismus

The mechanism of action of 6-Methylidene-1,2,4-triazine-5-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methyl-1,2,4-triazine-5-thione
  • 3-Alkenylsulfanyl-5-phenyl-1,2,4-triazines
  • 6-(2-{[(E)-(4-Chlorophenyl)methylidene]amino}phenyl)-5-hydroxy-1,2,4-triazine-3(4H)-thione

Uniqueness

6-Methylidene-1,2,4-triazine-5-thione is unique due to its specific structural features and reactivity. Its methylidene group provides distinct chemical properties that differentiate it from other triazine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C4H3N3S

Molekulargewicht

125.15 g/mol

IUPAC-Name

6-methylidene-1,2,4-triazine-5-thione

InChI

InChI=1S/C4H3N3S/c1-3-4(8)5-2-6-7-3/h2H,1H2

InChI-Schlüssel

UELPWUKCGVYYPN-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(=S)N=CN=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.